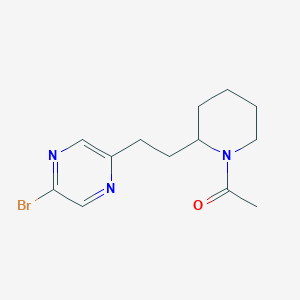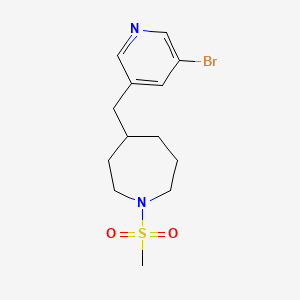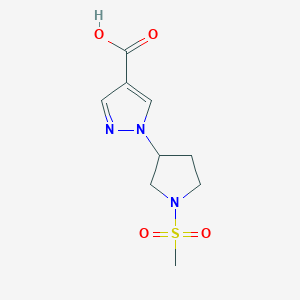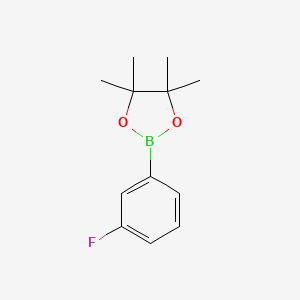
3-氟苯基硼酸二茂环己酯
描述
3-Fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H18BFO3 . It is a synthetically versatile compound that is often used in various chemical reactions .
Synthesis Analysis
In general, 3-Fluorophenylboronic acid pinacol ester is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting compound is then purified by chromatography and characterized by NMR, IR, and Mass Spectrometry.
Physical And Chemical Properties Analysis
3-Fluorophenylboronic acid pinacol ester is a white crystalline powder with a molecular weight of 265.09 g/mol. It is sparingly soluble in water but highly soluble in polar solvents such as THF and DMF. It has a melting point of 138-142°C and a boiling point of 271.8°C. It is stable under normal conditions of temperature and pressure.
科学研究应用
催化转化
Niwa 等人 (2015) 展示了在 Ni/Cu 催化的转化中使用氟代芳烃,包括 3-氟苯基硼酸二茂环己酯。该过程通过 C-F 键断裂促进了氟代芳烃向芳基硼酸二茂环己酯的转化。此类转化实现了芳烃的多样化功能化,突出了该化合物在有机合成中的多功能性。
氟离子传感
Jańczyk 等人 (2012) 研究了苯基硼酸二茂环己酯(类似于 3-氟苯基硼酸二茂环己酯)在氟离子传感应用中的用途。他们开发了含有这些化合物的聚合物膜电极,展示了它们在选择性离子传感中的潜力,特别是对于酸性条件下的氟离子 (Jańczyk 等人,2012)。
氟化合物的合成
Zhou 等人 (2016) 报道了一种 [Ni(IMes)2] 催化的氟代芳烃向芳基硼酸二茂环己酯(包括 3-氟苯基硼酸二茂环己酯)的转化。该过程对于合成各种氟化化合物具有重要意义,表明该化合物在新型氟化材料的开发中发挥的作用 (Zhou 等人,2016)。
自由基氟化
Li 等人 (2014) 探索了使用 3-氟苯基硼酸二茂环己酯等化合物对烷基硼酸酯进行自由基氟化。这项研究为开发烷基氟化物的合成新方法开辟了途径,而烷基氟化物在各种化学工业中至关重要 (Li 等人,2014)。
磷光性质
Shoji 等人 (2017) 发现简单的芳基硼酸酯(类似于 3-氟苯基硼酸二茂环己酯)在室温下表现出磷光。这一发现表明在有机磷光材料的开发中具有潜在的应用 (Shoji 等人,2017)。
作用机制
Target of Action
3-Fluorophenylboronic acid pinacol ester, also known as boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . Its primary targets are organic groups that participate in these reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 3-Fluorophenylboronic acid pinacol ester . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that can be used in various applications .
Pharmacokinetics
It’s known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The primary result of the action of 3-Fluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . The compound is susceptible to hydrolysis, particularly at physiological ph .
Action Environment
The action of 3-Fluorophenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of its hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
未来方向
Future research on 3-Fluorophenylboronic acid pinacol ester may include developing new synthetic methods, improving its solubility, and exploring its applications in emerging fields, such as nanotechnology and materials science. Additionally, more research is needed to better understand the size and steric effects of the Bpin group .
生化分析
Biochemical Properties
3-Fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the design of enzyme inhibitors and drug delivery systems. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of 3-Fluorophenylboronic acid pinacol ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered metabolic flux and changes in gene expression. These effects are particularly relevant in cancer research, where boronic esters are explored for their potential to inhibit proteasomes and other critical enzymes .
Molecular Mechanism
At the molecular level, 3-Fluorophenylboronic acid pinacol ester exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This mechanism is essential in the development of enzyme inhibitors and therapeutic agents. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in molecular biology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorophenylboronic acid pinacol ester change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Over time, the ester may hydrolyze, leading to the release of 3-fluorophenylboronic acid and pinacol. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Fluorophenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At high doses, it can cause adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold effect, where the compound’s benefits are maximized at specific dosages, beyond which toxicity increases .
Metabolic Pathways
3-Fluorophenylboronic acid pinacol ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized to 3-fluorophenylboronic acid and pinacol, which can further participate in biochemical reactions. These metabolic pathways are crucial in understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 3-Fluorophenylboronic acid pinacol ester is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Fluorophenylboronic acid pinacol ester is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is crucial for its activity and function, particularly in the context of enzyme inhibition and drug delivery .
属性
IUPAC Name |
2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBPPYBBVMPZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720519 | |
| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936618-92-7 | |
| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



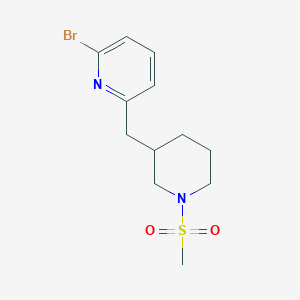

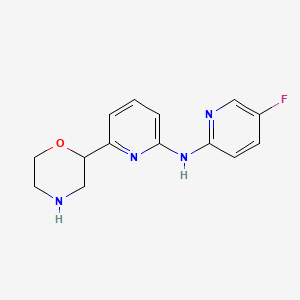
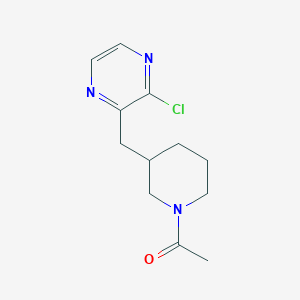
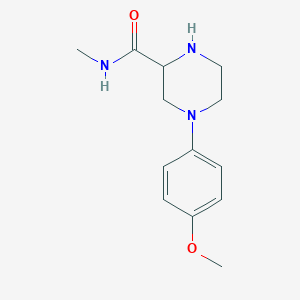
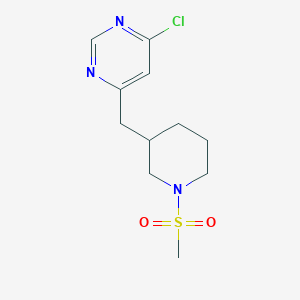
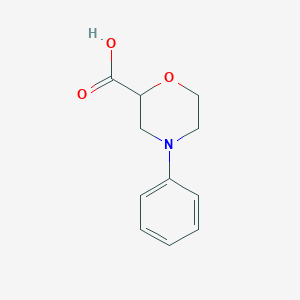
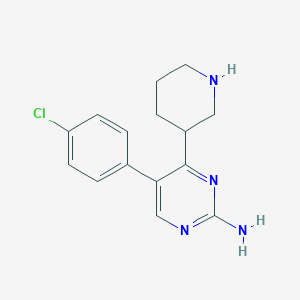
![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)
